3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a tetrahydropyran group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-amine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-aminotetrahydropyran: Similar in structure but lacks the piperazine ring.
3-aminooxetane: Contains an oxetane ring instead of a tetrahydropyran ring.
4-amino-1-Boc-piperidine: Features a piperidine ring with a Boc-protected amino group.
Uniqueness
3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is unique due to the combination of its tetrahydropyran and piperazine rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBUZQHKXDYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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